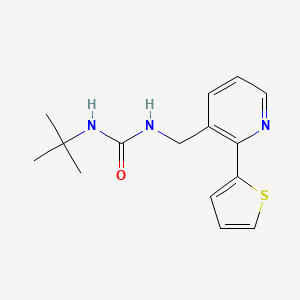
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Association Studies and Complex Formation
Research on similar urea derivatives has focused on their ability to form complexes through hydrogen bonding. One study explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the classical substituent effect on the association facilitated by hydrogen bonding. This study provides insights into the complex formation capabilities of urea derivatives, suggesting potential applications in designing molecular recognition systems and sensors (Ośmiałowski et al., 2013).
Lithiation and Substitution Reactions
Another area of research involves the lithiation and substitution reactions of urea derivatives, which are critical for synthetic chemistry. Studies on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds reveal the regioselectivity of these reactions, providing pathways to substituted derivatives with high yields. This research underscores the compound's significance in organic synthesis, offering methods for introducing functional groups and building complex molecules (Smith et al., 2013).
Metal Ion Binding and Coordination Chemistry
The compound's structural motif is also relevant to coordination chemistry, where its ability to bind metal ions through nitrogen atoms is of interest. Research on ion-pair binding by mixed N,S-donor 2-ureidopyridine ligands demonstrates the compound's potential in forming complexes with metals, which could be exploited in catalysis, environmental remediation, and the development of new materials (Qureshi et al., 2009).
Supramolecular Chemistry and Self-assembly
Furthermore, the urea derivative's structural elements facilitate investigations into supramolecular chemistry, particularly in self-assembly processes. Studies focusing on the assembly of macrocyclic structures using urea ligands highlight the potential for creating novel molecular architectures. These findings could lead to advancements in nanotechnology, molecular devices, and materials science (Troff et al., 2012).
特性
IUPAC Name |
1-tert-butyl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORKYQYECIGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

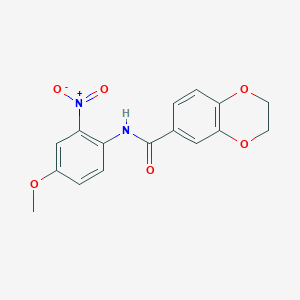

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
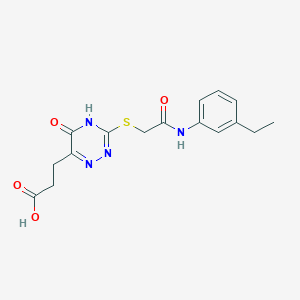
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)
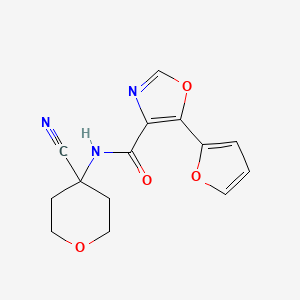
![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)
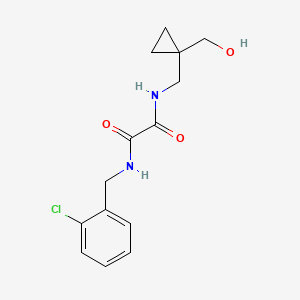
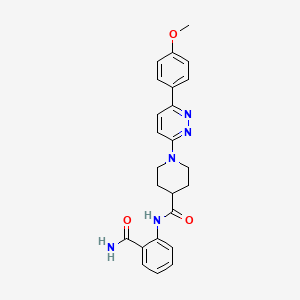
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)
